molecular formula C20H21N7O6 B1678936 L-Glutamic acid, 9-methylpteroyl- CAS No. 2179-16-0

L-Glutamic acid, 9-methylpteroyl-

Cat. No.: B1678936
CAS No.: 2179-16-0
M. Wt: 455.4 g/mol
InChI Key: VNZCGWSZJOIBAK-UHFFFAOYSA-N
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Description

Historical Trajectories and Initial Characterization of Ninopterin as a Folic Acid Antagonist and Analog of Aminopterin (B17811)

The historical trajectory of Ninopterin is intertwined with the research into folic acid and its antagonists. Folic acid, a vital B vitamin, is essential for numerous metabolic processes, including nucleotide synthesis and amino acid metabolism wikipedia.orgfishersci.noctdbase.org. The discovery and study of folic acid antagonists, compounds that interfere with the biological activity of folic acid, gained prominence in the mid-20th century, particularly in the context of inhibiting rapidly dividing cells.

Aminopterin, a 4-amino derivative of folic acid, was one of the early and potent folic acid antagonists identified. wikipedia.orgchemimpex.commedchemexpress.com It functions by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for converting dihydrofolate to tetrahydrofolate, a key coenzyme in one-carbon metabolism. wikipedia.orgchemimpex.comtcichemicals.com This inhibition depletes the precursors necessary for DNA, RNA, and protein synthesis. wikipedia.org

Ninopterin emerged in this research landscape as an analog of aminopterin and a folic acid antagonist itself. nih.govdrugfuture.com Early research, dating back to the late 1940s and early 1950s, involved the preparation and initial evaluation of Ninopterin. Studies in the early 1950s explored its potential in clinical settings, specifically in neoplastic diseases. drugfuture.com In vitro evaluations were also conducted to characterize its activity as a folic acid antagonist. drugfuture.com Research has also investigated the effects of maternally administered folic acid antagonists, including 9-methyl-PGA (Ninopterin), on fetal development, observing skeletal malformations in neonates, potentially linked to abnormal metabolism of extracellular matrix components. nih.gov

Nomenclature and Structural Classification within Antifolate Compounds

Ninopterin holds a specific place within the classification of antifolate compounds due to its structure. Its systematic IUPAC name is (2S)-2-[[4-[1-(2-amino-4-oxo-3H-pteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid. nih.gov It is also known as 9-methylpteroylglutamic acid or 9-methylfolic acid, highlighting its structural relationship to folic acid with a methyl group at the 9-position. nih.govdrugfuture.com

Antifolate compounds are broadly classified based on their structural deviations from folic acid. Both Ninopterin and Aminopterin are pteridine (B1203161) derivatives. wikipedia.orgchemimpex.com Aminopterin is characterized by an amino group at the 4-position of the pteridine ring, whereas folic acid has a hydroxyl group at this position. wikipedia.org Ninopterin, being an analog of both folic acid and aminopterin, shares structural features with both but is distinguished by the methyl substitution. nih.govdrugfuture.com This structural difference influences its interaction with folate-metabolizing enzymes, particularly DHFR.

The core structure of these compounds includes a pteridine ring, a para-aminobenzoic acid moiety, and a glutamic acid residue. Variations in these parts, such as the substitution pattern on the pteridine ring or modifications to the side chain, lead to different antifolate analogs with varying biochemical and pharmacological properties. nih.gov

A comparison of the molecular formulas and weights illustrates the structural relationship:

CompoundMolecular FormulaMolecular Weight ( g/mol )PubChem CID
Folic AcidC₁₉H₁₉N₇O₆441.404 fishersci.no6037 fishersci.noctdbase.orgguidetopharmacology.orgfishersci.camims.com
AminopterinC₁₉H₂₀N₈O₅440.41 - 440.42 wikipedia.orgchemimpex.comtcichemicals.com2154 wikipedia.orgchemimpex.comtcichemicals.comfishersci.cawikiskripta.eu
NinopterinC₂₀H₂₁N₇O₆455.4 nih.gov135499554 nih.gov

Note: Molecular weights may vary slightly depending on the source and whether hydration is considered.

Broader Scientific Significance and Research Paradigms for Ninopterin

The scientific significance of Ninopterin primarily lies in its role as a research tool for studying folate metabolism and the mechanisms of antifolate action. As a folic acid antagonist, it has been utilized in experimental settings to induce folate deficiency or to investigate the effects of inhibiting folate-dependent pathways. nih.govuchicago.edu

Research paradigms involving Ninopterin include:

Studies on Folate Metabolism: Ninopterin helps researchers understand how cells acquire and utilize folate, and how antifolates disrupt these processes. Studies involving Ninopterin, alongside other folate antagonists like aminopterin, have investigated their transport properties in different cell types, revealing differences in influx potential based on structural modifications. nih.gov

Investigation of Antifolate Resistance: By studying the effects of Ninopterin on cell growth and survival, researchers can gain insights into mechanisms of resistance to antifolate compounds.

Development of New Antifolates: Although not as widely used clinically as some other antifolates like methotrexate, the study of Ninopterin contributes to the broader knowledge base that informs the design and development of new antifolate drugs with potentially improved properties. chemimpex.com

Experimental Models: Ninopterin has been used in animal models to study the consequences of folate antagonism on development and specific biological processes, such as fetal chondrogenesis. nih.gov

While Aminopterin has been more extensively studied for its antineoplastic and immunosuppressive properties and its use in cell culture selection media wikipedia.orgchemimpex.com, research on Ninopterin has contributed to the fundamental understanding of the diverse effects of altering folate pathways. Its inclusion in various research contexts, such as studies exploring the antimicrobial properties of non-antibiotics, highlights its continued relevance as a reference or comparative compound in specific research paradigms. researchgate.net

Detailed Research Findings:

Research has characterized Ninopterin's properties, including its molecular formula (C₂₀H₂₁N₇O₆) and molecular weight (455.4 g/mol ). nih.gov Its solubility and UV absorption characteristics have also been documented. drugfuture.com In vitro evaluations have specifically focused on its activity as a folic acid antagonist. drugfuture.com Studies involving Ninopterin in animal models have provided detailed observations on its impact on biological processes, such as altered chondrocyte development in fetal tibias following maternal administration. nih.gov Comparative studies with other antifolates have provided insights into how structural differences influence cellular transport and inhibitory potency against enzymes like DHFR. nih.gov

Compound Names and PubChem CIDs:

Compound NamePubChem CID
Ninopterin135499554
Folic Acid6037
Aminopterin2154

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2179-16-0

Molecular Formula

C20H21N7O6

Molecular Weight

455.4 g/mol

IUPAC Name

2-[[4-[1-(2-amino-4-oxo-3H-pteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H21N7O6/c1-9(13-8-22-16-15(24-13)18(31)27-20(21)26-16)23-11-4-2-10(3-5-11)17(30)25-12(19(32)33)6-7-14(28)29/h2-5,8-9,12,23H,6-7H2,1H3,(H,25,30)(H,28,29)(H,32,33)(H3,21,22,26,27,31)

InChI Key

VNZCGWSZJOIBAK-UHFFFAOYSA-N

Isomeric SMILES

CC(C1=CN=C2C(=N1)C(=O)N=C(N2)N)NC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

CC(C1=CN=C2C(=N1)C(=O)NC(=N2)N)NC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ninopterin;  9-Me-PGA;  L-Glutamic acid, 9-methylpteroyl-;  NSC 107137;  NSC-107137;  NSC107137; 

Origin of Product

United States

Mechanistic Elucidation of Ninopterin S Biological Activity

Molecular Interactions and Target Engagement Research

Research into Ninopterin's mechanism of action has involved investigating its binding to biological targets, with a notable focus on enzymes involved in folate metabolism. Target engagement studies are crucial for understanding how a compound interacts with its intended molecular target within a biological system, providing insights into its mechanism of action and potential off-target effects. pelagobio.comresearchgate.net

Investigations into Dihydrofolate Reductase (DHFR) Inhibition by Ninopterin

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate. wikipedia.orgresearchgate.net Tetrahydrofolate is essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. wikipedia.orgchemicalbook.com Inhibiting DHFR therefore disrupts nucleic acid synthesis and cell proliferation. wikipedia.orgresearchgate.netchemicalbook.com

Ninopterin has been identified as a folic acid analogue and has been investigated for its potential to inhibit DHFR. Similar to other antifolates like aminopterin (B17811) and methotrexate, which are known to bind competitively to DHFR, Ninopterin's structural similarity to folic acid suggests a potential interaction with this enzyme. medchemexpress.comchemicalbook.comyoutube.com While some studies on related methyl folate preparations indicated that 9-methyl folate did not inhibit DHFR, purified X-methyl folate showed partial inhibition, suggesting structural nuances among methylfolates influence their interaction with DHFR. nih.gov Aminopterin, a closely related folic acid antagonist, is known to competitively inhibit DHFR by blocking tetrahydrofolate synthesis. chemicalbook.com This inhibition by aminopterin leads to a reduction in DNA, RNA, and protein synthesis. chemicalbook.com Given Ninopterin's classification as a folic acid analogue, its interaction with the folate pathway, potentially through DHFR inhibition, is a primary area of mechanistic investigation.

In Silico Modeling of Ligand-Protein Interactions (e.g., SARS-CoV-2 Main Protease and Spike Protein)

In silico modeling, such as molecular docking, is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the protein) when bound to form a stable complex. This approach helps in understanding potential molecular interactions and identifying possible biological targets. researchgate.netiiarjournals.orgmdpi.comchemrxiv.orgmicrobiologyjournal.org

While extensive in silico studies have been conducted to identify potential inhibitors for SARS-CoV-2 proteins like the main protease (Mpro) and spike protein (S protein) using various compound libraries, specific detailed research applying in silico modeling to investigate Ninopterin's direct interaction with SARS-CoV-2 main protease or spike protein is not prominently detailed in the provided search results. researchgate.netiiarjournals.orgmdpi.comchemrxiv.orgmicrobiologyjournal.orgchemrxiv.orgresearchgate.netiiarjournals.orgukrbiochemjournal.orgresearchgate.netresearchgate.netmdpi.comnih.gov However, the SARS-CoV-2 main protease is considered a crucial target for antiviral drug development due to its essential role in viral replication. microbiologyjournal.orgmdpi.comnih.govnih.govnih.gov Similarly, the spike protein, particularly its receptor-binding domain (RBD), is vital for viral entry into host cells and is another significant target for therapeutic intervention. iiarjournals.orgmdpi.comchemrxiv.orgchemrxiv.orgresearchgate.netiiarjournals.orgnih.gov In silico studies on other compounds have explored their binding affinities and interactions with these viral proteins to identify potential therapeutic candidates. researchgate.netiiarjournals.orgmdpi.comchemrxiv.orgmicrobiologyjournal.orgchemrxiv.orgresearchgate.netiiarjournals.orgukrbiochemjournal.orgresearchgate.netresearchgate.netmdpi.comnih.gov The application of such modeling techniques to Ninopterin could theoretically provide insights into any potential interactions, though specific findings for Ninopterin were not retrieved.

Cellular and Subcellular Efficacy Studies

Studies examining Ninopterin's effects at the cellular and subcellular levels provide crucial information about its biological impact beyond direct molecular binding. This includes observing its influence on fundamental cellular processes like proliferation and metabolic activity.

Modulation of Cellular Proliferation and Growth Kinetics (e.g., plant tissue growth inhibition)

Analogs of folic acid, including A-Ninopterin, have been shown to inhibit the growth of excised tomato roots at concentrations ranging from 1 to 10 µg/l. aacrjournals.org Other plant tissues, such as bacteria-free crown-gall tissue and sunflower embryos, were found to be slightly less sensitive to the inhibitory effects of these compounds. aacrjournals.org This suggests that Ninopterin, as a folic acid analogue, can interfere with growth processes in plants, potentially by disrupting metabolic pathways that support cell division and expansion. nih.govsigmaaldrich.com While the specific mechanisms for plant growth inhibition by Ninopterin are not fully elucidated in the provided context, the observed effects align with the known roles of folic acid in cellular growth and development in various organisms.

Perturbation of Folate-Dependent Metabolic Pathways

Folate-dependent metabolic pathways are central to numerous cellular processes, including nucleotide synthesis, amino acid metabolism, and methylation reactions. wikipedia.orgresearchgate.netyoutube.com These pathways rely on tetrahydrofolate, which is produced by DHFR. wikipedia.orgresearchgate.netyoutube.com

As a folic acid analogue, Ninopterin is hypothesized to perturb these essential pathways. medchemexpress.com By potentially interfering with enzymes like DHFR, Ninopterin could limit the availability of tetrahydrofolate, thereby impacting processes that require folate cofactors. wikipedia.orgresearchgate.netchemicalbook.comyoutube.com This disruption can lead to an imbalance in cellular metabolism and inhibit the synthesis of vital components like DNA and RNA, ultimately affecting cell function and proliferation. wikipedia.orgchemicalbook.com The observed growth inhibitory effects, particularly in rapidly dividing tissues like plant roots, support the notion that Ninopterin interferes with these fundamental metabolic processes. aacrjournals.org

Preclinical Evaluation of Ninopterin S Pharmacological Profiles

In Vitro Research Methodologies for Ninopterin Activity

In vitro studies are performed outside of a living organism, typically utilizing isolated cells, tissues, or specific biochemical components. itrlab.comnih.gov These methods enable researchers to conduct controlled experiments to investigate the specific interactions and mechanisms of action of Ninopterin at a molecular or cellular level.

Cell culture systems are commonly employed in preclinical research to examine the effects of compounds on various cell types. For compounds classified as antimetabolites, such as Ninopterin, cell culture provides a controlled setting to evaluate their impact on fundamental cellular processes including growth, division, and DNA synthesis. clevelandclinic.orgwikipedia.org Antimetabolites exert their effects by interfering with the normal metabolic pathways that cells use to synthesize essential building blocks like nucleotides, which are vital for the production of DNA and RNA. clevelandclinic.orgwikipedia.org By acting as structural mimics of natural metabolites, antimetabolites can either be incorporated into genetic material, leading to errors, or inhibit key enzymes involved in nucleotide synthesis, thereby disrupting cell proliferation, particularly affecting rapidly dividing cells like cancer cells. clevelandclinic.orgwikipedia.org Cell culture experiments can help determine the potency of Ninopterin in inhibiting the growth of specific cell lines and shed light on the cellular pathways it influences. It is worth noting that cell lines may exhibit functional differences compared to their in vivo counterparts. nih.gov Advanced in vitro models, such as organ-on-a-chip systems, are being developed to more accurately simulate the structure and function of human tissues, potentially improving the predictability of preclinical findings compared to traditional cell culture methods. emulatebio.com

Biochemical assays are utilized to investigate the interaction between Ninopterin and specific enzymes. These assays allow for the quantification of the extent to which Ninopterin inhibits enzymatic activity and assist in determining the nature of the inhibition (e.g., competitive, noncompetitive, or uncompetitive). nih.govresearchgate.netnih.gov Enzymes are crucial catalysts in numerous metabolic pathways, and their inhibition can have significant biological consequences. For antimetabolites, relevant enzymatic targets often include those involved in the synthesis of nucleotides or the metabolism of folate. clevelandclinic.org Biochemical assays can provide detailed information regarding the binding affinity of Ninopterin to its target enzyme(s) and the kinetic parameters characterizing the inhibition. Various types of biochemical assays exist, including high-throughput screening methods that utilize luminogenic substrates to detect enzyme inhibition. promega.de

Computational approaches, including computational drug discovery and molecular dynamics (MD) simulations, are increasingly integrated into preclinical evaluation. These methods leverage computer algorithms and models to simulate molecular interactions and predict the behavior of compounds within biological systems. drugdiscoverynews.comnih.govfrontiersin.org Computational drug discovery can involve the virtual screening of extensive compound libraries to identify potential candidates with desired properties, while MD simulations can offer insights into the dynamic behavior of molecules, such as the binding process of a drug to its target protein. nih.govmdpi.comnih.gov MD simulations can be used to explore the flexibility of proteins and contribute to understanding how a compound might modulate their activity. nih.gov They can also be employed to evaluate the binding energetics and kinetics of ligand-receptor interactions. mdpi.com While computational methods offer advantages in terms of speed and cost, they are typically used in conjunction with experimental studies to validate predictions. nih.gov

Structure Activity Relationship Sar and Analogue Development of Ninopterin

Systematic Structural Modifications and Resultant Biological Potency

Ninopterin is characterized by the presence of a methyl group at the N9 position of the pteroylglutamic acid structure, distinguishing it from folic acid. invivochem.comnih.gov This specific modification places it among the group of 9-methylated folic acid analogues. invivochem.comuni-freiburg.de

While extensive systematic studies detailing a wide range of structural modifications specifically on the Ninopterin scaffold and their direct, quantified impact on various biological targets are not prominently detailed in the readily available literature, the core structural difference from folic acid—the 9-methyl group—is the primary defining modification of Ninopterin itself.

Research into the biological effects of Ninopterin, identified as 9-methyl-pteroylglutamic acid, has included investigations into its teratogenicity. A study in pregnant rats demonstrated that maternal administration of 9-methyl-PGA resulted in an altered pattern of chondrocyte development in fetal tibias and was associated with abnormal collagen, uronic acid, and hexosamine metabolism by fetal limbs. nih.gov This highlights that the 9-methyl modification, while seemingly minor, can lead to significant biological consequences, in this case, affecting fetal development and extracellular matrix components. nih.gov

Computational approaches have also been employed in the study of compounds including Ninopterin to predict biological activity based on structural features. In a topological virtual screening study for cytostatic drugs, Ninopterin was included in a dataset used to develop a mathematical model for classifying compounds based on their potential cytostatic activity. wikiskripta.euuni.lu This indicates that its structural parameters contribute to its classification within such predictive models, although this represents a computational assessment rather than experimental data on the impact of specific, varied modifications to the Ninopterin structure.

Comparative Analyses with Related Folic Acid Analogues (e.g., Aminopterin (B17811), Methopterin)

Ninopterin is often discussed alongside other early folic acid antagonists, notably Aminopterin and Methopterin (also known as Amethopterin or Methotrexate). These compounds share the basic pteroylglutamic acid structure but differ in specific substitutions, leading to variations in their biological activities and properties.

Aminopterin is a potent antifolate characterized by the substitution of an amino group (-NH2) for the hydroxyl group (-OH) at the 4-position of the pteridine (B1203161) ring of folic acid. nih.govnih.gov Methopterin, on the other hand, is a 10-methylated analogue, meaning it has a methyl group at the N10 position. uni-freiburg.de Ninopterin, as discussed, has a methyl group at the N9 position. invivochem.comnih.gov

These structural differences result in varying affinities for the enzyme dihydrofolate reductase (DHFR), which is a primary target for antifolates. By inhibiting DHFR, these compounds interfere with the synthesis of tetrahydrofolate, which is essential for nucleotide synthesis and cell division. wikiskripta.euuni.lu

Comparisons between these analogues have indicated differences in their biological profiles. For instance, it has been suggested that Ninopterin may be relatively slightly less toxic than Aminopterin. nih.govnih.gov Aminopterin was historically significant as one of the first drugs shown to induce remission in childhood leukemia, although it was later largely supplanted by Methotrexate, partly due to concerns about its unpredictable toxicity. mcw.edu Methotrexate is described as a potent competitive antagonist of DHFR and has structural similarities to folic acid, differing at two sites. scirp.org

Rational Design and Synthesis of Novel Ninopterin Derivatives

The rational design of drug molecules involves using knowledge of a target's structure and mechanism of action, as well as the SAR of existing active compounds, to design and synthesize novel molecules with improved properties. scirp.orggoogleapis.comcollaborativedrug.com This process typically involves making targeted structural modifications to a lead compound and evaluating the resulting derivatives for changes in biological activity, potency, selectivity, and pharmacokinetic properties. researchgate.netashp.org

While the principles of rational design and synthesis are widely applied in the development of antifolate compounds and other therapeutic agents, specific detailed reports on the rational design and synthesis of novel derivatives explicitly based on the Ninopterin scaffold (beyond its initial identification as 9-methylfolic acid) with comprehensive biological evaluation data were not a primary focus of the provided search results.

The synthesis of Ninopterin (9-methylpteroylglutamic acid) itself has been reported. invivochem.com The general approach to synthesizing folic acid analogues and derivatives involves the construction of the pteridine ring system and its linkage to the p-aminobenzoyl-L-glutamic acid portion. Modifications can be introduced at various positions on this core structure to create analogues.

Studies on the synthesis and evaluation of other types of derivatives and analogues, such as diterpenoid analogues with anticancer activity or 2-thiopyrimidine derivatives with anti-inflammatory properties, illustrate the synthetic strategies and biological evaluation methods used in analogue development in medicinal chemistry. nih.govnih.gov These often involve multi-step synthetic routes and in vitro or in vivo biological assays to assess the activity of the synthesized compounds. nih.govnih.gov

Given the historical context of Ninopterin as an early antifolate, research may have shifted towards developing and studying other antifolate scaffolds or more complex modifications. Therefore, detailed accounts of recent rational design efforts specifically centered on creating a library of novel Ninopterin derivatives and their subsequent biological evaluation are not readily apparent in the provided search results. The available information positions Ninopterin more as a reference compound within the broader class of folic acid antagonists rather than a primary scaffold for extensive recent derivative design and synthesis reported in these sources.

Therapeutic Potential and Biomedical Research Applications of Ninopterin Preclinical Context

Antiproliferative Applications in Experimental Oncology Models

The investigation of compounds for their potential to inhibit cell proliferation is a cornerstone of preclinical oncology research. This field employs a variety of experimental models designed to mimic aspects of human cancers, including established cancer cell lines, patient-derived xenografts (PDX), and increasingly, organoid models which offer a three-dimensional culture environment. nih.govusc.edutempus.comcrownbio.com

While the provided search results offer a general overview of preclinical oncology models and the study of antiproliferative activities of various substances, including extracts from medicinal plants against different cancer cell lines nih.govmdpi.comjapsonline.comnih.gov, detailed specific research findings on the antiproliferative applications of Ninopterin itself, particularly in the context of plant tumor models as requested, were not prominently featured. One source lists "A-Ninopterin" in relation to antineoplastic drugs and cross-references it with Aminopterin (B17811) cancer.gov, a known folic acid antagonist chemicalbook.com. Aminopterin exerts its effects by competitively binding to dihydrofolate reductase, thereby inhibiting the synthesis of tetrahydrofolate, a crucial component for the production of purines and pyrimidines, and consequently impeding DNA, RNA, and protein synthesis chemicalbook.com. Given Ninopterin's classification as a folic acid analog medchemexpress.com, it is biologically plausible that its preclinical investigation in oncology models would explore similar mechanisms related to folate pathway inhibition. However, specific experimental data detailing Ninopterin's antiproliferative effects in various cancer models, including plant tumor models, were not provided in the search snippets.

Exploration in Antiviral Research Models

Preclinical antiviral research seeks to identify compounds capable of inhibiting viral replication or entry into host cells. With the emergence of SARS-CoV-2, significant research efforts have focused on identifying potential therapeutic agents by targeting key viral proteins such as the main protease (Mpro), spike protein (SP), and nucleocapsid protein (N protein). researchgate.netnih.gov In silico methods, particularly molecular docking studies, have played a role in predicting the potential interactions and binding affinities of various compounds, including vitamins and their analogs, with these viral targets. researchgate.netresearchgate.net

In silico molecular docking studies have indicated potential interactions between Ninopterin and certain SARS-CoV-2 protein targets. One study, which explored the antiviral potential of phytocompounds against Avian Infectious Bronchitis Virus and also examined SARS-CoV-2 targets, mentioned Ninopterin (referred to as an analog of vitamin B9) as showing "impressive results" in docking studies with protein targets identified as 6YB7 and 6Y84. researchgate.net Another in silico study specifically focused on SARS-CoV-2 targets also included Ninopterin among a group of vitamins and their analogs that demonstrated promising docking scores (rank score below -9.00) against 6YB7 and 6Y84. researchgate.net These computational findings suggest a potential for Ninopterin to interact with these viral proteins. However, these in silico results necessitate validation through subsequent in vitro and in vivo experimental studies to confirm any actual antiviral activity. researchgate.netresearchgate.net

Investigation of Broader Biological Activities and Modulatory Effects

Beyond targeted investigations in specific disease areas like oncology and antiviral research, the preclinical assessment of a compound often includes exploring its broader spectrum of biological activities and potential modulatory effects on various physiological pathways and targets. This can involve a combination of experimental assays and computational predictive tools, such as in silico platforms that predict the activity spectra of substances based on their structural characteristics. nih.gov Such predictive analyses can offer insights into a compound's potential to interact with a diverse range of biological molecules, including enzymes, nuclear receptors, G-protein coupled receptors, and ion channels. nih.gov

Future Directions and Advanced Methodological Approaches in Ninopterin Research

Novel Synthetic Methodologies for Ninopterin and its Analogues

Developing novel synthetic methodologies for Ninopterin and its analogues is crucial for improving efficiency, yield, and scalability of production. While general principles of organic synthesis and specific methods for related compounds like folic acid analogues exist cancer.gov, the specific synthesis of Ninopterin may present unique challenges. Exploratory synthesis often involves developing new methods to create materials, sometimes requiring overcoming challenges like handling volatile or unreactive intermediates, potentially through techniques involving controlled pressure or the use of molten salts to enhance reactivity youtube.com. The synthesis of complex molecules like Ninopterin, with its pteridine (B1203161) and glutamic acid components, likely requires multi-step procedures. Research in this area could focus on stereoselective synthesis to ensure the desired isomer is produced, utilizing modern catalytic methods, or exploring flow chemistry for continuous and more controlled reactions. The development of efficient synthetic routes is essential for providing sufficient quantities of Ninopterin and its analogues for extensive preclinical and clinical evaluation.

Integration of High-Throughput Screening and 'Omics' Technologies in Discovery

The integration of high-throughput screening (HTS) and 'omics' technologies holds significant promise for accelerating the discovery and characterization of Ninopterin and its analogues. HTS allows for the rapid testing of large libraries of chemical compounds against specific biological targets or phenotypic assays bmglabtech.comlabkey.comwikipedia.org. In the context of Ninopterin, HTS could be used to screen libraries of potential analogues to identify compounds with improved potency, selectivity, or novel mechanisms of action. This involves preparing large compound libraries, automating assay execution using robotics, and employing sensitive detectors for data acquisition and analysis to identify "hits" bmglabtech.comlabkey.comwikipedia.org.

'Omics' technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide comprehensive insights into biological systems at a molecular level humanspecificresearch.orguninet.eduresearchgate.netnih.gov. Integrating these technologies with Ninopterin research can help to:

Identify novel targets: By analyzing changes in gene expression (transcriptomics), protein levels and modifications (proteomics), or metabolic profiles (metabolomics) in response to Ninopterin or its analogues, researchers can identify the specific biological pathways and targets affected by these compounds. humanspecificresearch.orguninet.eduresearchgate.netnih.gov

Understand mechanisms of action: Multi-omics approaches can provide a holistic view of how Ninopterin interacts with cellular processes, revealing complex mechanisms that might not be apparent from single-target studies. humanspecificresearch.orguninet.eduresearchgate.net

Discover biomarkers: 'Omics' data can help identify biomarkers that predict response to Ninopterin, monitor its effects, or identify potential side effects. uninet.eduresearchgate.net

Explore drug resistance mechanisms: Studying the 'omics' profiles of cells or organisms that are resistant to Ninopterin can reveal the molecular changes underlying resistance, guiding the development of strategies to overcome it.

The combination of HTS for rapid compound evaluation and 'omics' technologies for in-depth biological understanding can significantly enhance the discovery pipeline for Ninopterin-based therapies.

Translational Research Challenges and Opportunities in Preclinical Development

Translational research, which aims to bridge the gap between basic scientific discoveries and clinical applications, faces several challenges and opportunities in the preclinical development of Ninopterin. Preclinical development involves evaluating the safety and efficacy of a potential drug candidate in laboratory and animal studies before it can be tested in humans americanpharmaceuticalreview.com.

Challenges:

Predictive validity of preclinical models: Animal models and in vitro systems may not always accurately replicate human physiology and disease complexity, leading to discrepancies between preclinical findings and clinical outcomes. americanpharmaceuticalreview.comnih.govcrownbio.com Factors like species differences, variations in disease progression, and the complexity of the tumor microenvironment (for antineoplastic applications) can limit the predictability of preclinical models. americanpharmaceuticalreview.comnih.govcrownbio.com

Pharmacokinetic and pharmacodynamic differences: The absorption, distribution, metabolism, and excretion (ADME) and the effects (PD) of Ninopterin may differ between preclinical species and humans, making it challenging to predict appropriate doses and treatment regimens for clinical trials. americanpharmaceuticalreview.comdrugdiscoverytrends.com

Identifying relevant biomarkers: While 'omics' technologies can help identify potential biomarkers, validating these biomarkers for their predictive or prognostic value in preclinical and ultimately clinical settings is a significant challenge. crownbio.com

Formulation and delivery: Developing suitable formulations for Ninopterin that ensure adequate bioavailability and targeted delivery in preclinical models can be complex.

Opportunities:

Development of more sophisticated preclinical models: Utilizing advanced models such as organ-on-a-chip systems, patient-derived xenografts, and complex co-culture systems can better mimic human biology and improve the predictivity of preclinical studies. crownbio.com

Integration of computational modeling: Physiologically based pharmacokinetic (PBPK) modeling and other computational approaches can help predict human pharmacokinetics from preclinical data, aiding in dose selection for early clinical trials. frontiersin.org

Establishing translational biomarkers: Rigorous validation of biomarkers identified through 'omics' and other approaches in preclinical studies can pave the way for their use in clinical trials to assess drug activity and patient response. crownbio.com

Collaborative research initiatives: Translational research collaborations bringing together experts from academia, industry, and regulatory bodies can facilitate the sharing of knowledge and resources to address preclinical challenges more effectively. nihr.ac.ukmhir.org

Addressing these challenges through innovative preclinical study designs, advanced modeling, and collaborative efforts is crucial for the successful translation of Ninopterin research into potential clinical therapies.

Computational and AI-Driven Approaches in Drug Discovery for Ninopterin

Key applications of these approaches in Ninopterin research include:

Virtual Screening: Computational methods, such as molecular docking and ligand-based approaches (e.g., pharmacophore modeling and QSAR), can screen large virtual libraries of compounds to identify those likely to bind to a specific biological target relevant to Ninopterin's mechanism of action. frontiersin.orgnih.govmdpi.com This can significantly reduce the number of compounds that need to be synthesized and tested experimentally.

De Novo Design: AI algorithms can be used to design novel molecular structures with desired properties, potentially generating new Ninopterin analogues with improved efficacy, selectivity, or pharmacokinetic profiles. nih.govnews-medical.net Generative AI platforms are specifically being developed for this purpose. news-medical.netinsilico.com

Target Identification and Validation: AI can analyze large biological datasets, including 'omics' data, to identify and validate novel therapeutic targets that Ninopterin or its analogues could modulate. news-medical.netinsilico.com

ADMET Prediction: Computational models can predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of Ninopterin and its analogues early in the discovery process, helping to filter out compounds with unfavorable profiles and reduce the risk of late-stage failures. frontiersin.org

Synthesis Route Prediction: AI can assist in designing efficient and feasible synthetic routes for Ninopterin and its analogues.

Analysis of Complex Biological Data: AI and machine learning algorithms are essential for analyzing the vast amounts of data generated from HTS and 'omics' studies, identifying patterns and insights that would be difficult to discern manually. uninet.eduresearchgate.netnews-medical.net

Predicting Clinical Trial Outcomes: While still an emerging area, AI is being explored to predict the likelihood of success in clinical trials based on preclinical data and other relevant factors. news-medical.net

Q & A

Basic: What are the established methods for synthesizing Ninopterin, and how can researchers ensure reproducibility?

Methodological Answer:
Ninopterin synthesis typically involves multi-step organic reactions, such as condensation of pteridine precursors with appropriate side chains. To ensure reproducibility:

  • Document reaction conditions (temperature, solvent, catalyst) and purification steps (e.g., column chromatography, crystallization) in detail .
  • Characterize intermediates and final products using NMR, HPLC, and mass spectrometry , reporting retention times, spectral peaks, and purity thresholds (>95% recommended) .
  • Include yield calculations and deviations from published protocols, addressing potential impurities (e.g., oxidation byproducts) .

Basic: How should researchers design initial experiments to assess Ninopterin’s bioavailability?

Methodological Answer:
Use the PICOT framework to structure the study:

  • Population (P): In vitro cell lines (e.g., Caco-2 for intestinal absorption) or animal models (e.g., murine pharmacokinetics).
  • Intervention (I): Administer Ninopterin at varying doses (e.g., 10–100 µM) .
  • Comparison (C): Control groups with vehicle or reference compounds (e.g., methotrexate).
  • Outcome (O): Quantify plasma concentration via LC-MS/MS, calculating AUC (area under the curve) and bioavailability (%F) .
  • Time (T): Measure absorption at intervals (e.g., 0.5, 1, 2, 4, 8 hours) .

Basic: What spectroscopic techniques are critical for characterizing Ninopterin’s structural integrity?

Methodological Answer:

  • UV-Vis Spectroscopy: Confirm λmax values (e.g., 342 nm in neutral pH) to detect degradation or isomerization .
  • <sup>1</sup>H/<sup>13</sup>C NMR: Assign peaks to verify stereochemistry and functional groups (e.g., NH2 at δ 6.8–7.2 ppm) .
  • X-ray Crystallography: Resolve crystal structures to validate molecular geometry and intermolecular interactions .

Advanced: How can researchers optimize Ninopterin’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Design a factorial experiment testing pH (2–9) and temperature (4°C, 25°C, 37°C).
  • Use HPLC-UV to monitor degradation products (e.g., oxidized pteridines) and calculate half-life (t1/2) .
  • Apply Arrhenius equation to predict shelf-life at storage conditions .
  • Report deviations from ICH guidelines for pharmaceutical stability testing .

Advanced: How to resolve contradictions in reported biological activities of Ninopterin across studies?

Methodological Answer:

  • Conduct systematic review with PRISMA guidelines to identify confounding variables (e.g., cell line heterogeneity, assay protocols) .
  • Perform meta-analysis using fixed/random-effects models to quantify effect sizes and heterogeneity (I<sup>2</sup> statistic) .
  • Replicate key studies with standardized protocols (e.g., uniform cell passage numbers, serum-free conditions) .

Advanced: What strategies validate Ninopterin’s target engagement in complex biological systems?

Methodological Answer:

  • Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinity (Kd) to proposed targets (e.g., dihydrofolate reductase) .
  • Apply CRISPR/Cas9 knockouts of target genes to confirm on-mechanism activity in cellular assays .
  • Integrate transcriptomic/proteomic profiling (RNA-seq, SILAC) to identify downstream pathways .

Basic: How to design dose-response studies for Ninopterin’s cytotoxic effects?

Methodological Answer:

  • Use sigmoidal curve fitting (e.g., Hill equation) to calculate IC50 values.
  • Include positive controls (e.g., 5-fluorouracil) and negative controls (vehicle-only).
  • Validate results across ≥3 biological replicates, reporting variability (SEM or 95% CI) .

Advanced: How to address batch-to-batch variability in Ninopterin synthesis for preclinical studies?

Methodological Answer:

  • Implement quality-by-design (QbD) principles, identifying critical process parameters (CPPs) via DOE (design of experiments) .
  • Use multivariate analysis (PCA, PLS) to correlate synthesis conditions with purity/activity .
  • Establish acceptance criteria for raw materials (e.g., solvent purity, catalyst lot consistency) .

Basic: What ethical considerations apply to Ninopterin studies involving animal models?

Methodological Answer:

  • Follow ARRIVE 2.0 guidelines for reporting animal experiments, including sample size justification and humane endpoints .
  • Obtain IACUC approval for protocols addressing pain/distress (e.g., tumor burden limits) .

Advanced: How to integrate computational modeling with experimental data for Ninopterin’s mechanism of action?

Methodological Answer:

  • Perform molecular dynamics simulations to predict binding poses in target proteins .
  • Validate predictions with mutagenesis studies (e.g., alanine scanning of binding sites) .
  • Use systems pharmacology models to link target engagement to phenotypic outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.